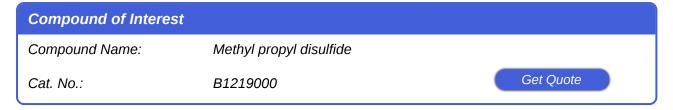


Spectroscopic Data of Methyl Propyl Disulfide: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key spectroscopic data for **methyl propyl disulfide** (C₄H₁₀S₂), a volatile organic compound found in various plants, including those of the Allium genus. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, presented in a clear and structured format for easy reference and comparison. Detailed experimental protocols for obtaining this data are also provided.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. Below are the ¹H and ¹³C NMR data for **methyl propyl disulfide**.

¹H NMR Data

Table 1: ¹H NMR Spectroscopic Data for **Methyl Propyl Disulfide**



Chemical Shift (δ)	Multiplicity	Coupling Constant (J) Hz	Assignment
2.66	t	7.4	-S-S-CH ₂ -
2.40	S	-	-S-CH₃
1.69	sextet	7.4	-CH2-CH2-CH3
1.00	t	7.4	-CH₂-CH₃

¹³C NMR Data

Table 2: 13C NMR Spectroscopic Data for Methyl Propyl Disulfide

Chemical Shift (δ) ppm	Assignment
42.5	-S-S-CH ₂ -
23.2	-S-CH₃
22.8	-CH2-CH2-CH3
13.3	-CH ₂ -CH ₃

Experimental Protocol for NMR Spectroscopy

The following is a typical experimental protocol for obtaining high-resolution ¹H and ¹³C NMR spectra of a liquid sample like **methyl propyl disulfide**.

Sample Preparation:

- A sample of methyl propyl disulfide (approximately 5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR) is dissolved in a deuterated solvent (e.g., 0.5-0.7 mL of chloroform-d, CDCl₃).[1][2]
- The solution is transferred to a 5 mm NMR tube.[3] To ensure magnetic field homogeneity, the solution should be free of any particulate matter; filtration through a small plug of glass wool in a Pasteur pipette is recommended if necessary.[1]



• A small amount of an internal standard, such as tetramethylsilane (TMS), may be added for chemical shift referencing (δ = 0.00 ppm).[2]

Instrument Parameters:

- Spectrometer: A high-field NMR spectrometer (e.g., 300 MHz or higher) is used.[3]
- Nuclei: ¹H and ¹³C.
- Temperature: Standard room temperature (approximately 298 K).
- ¹H NMR:
 - Number of Scans: 8-16
 - Relaxation Delay: 1-2 seconds
 - Pulse Width: Typically 30-45 degrees
- 13C NMR:
 - Number of Scans: 128-1024 (or more, depending on concentration)
 - Relaxation Delay: 2-5 seconds
 - Pulse Program: A proton-decoupled pulse sequence is used to simplify the spectrum and enhance the signal-to-noise ratio.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

IR Data

Table 3: FT-IR Spectroscopic Data for Methyl Propyl Disulfide



Wavenumber (cm ⁻¹)	Assignment	
2965, 2930, 2872	C-H stretching (alkane)	
1455	C-H bending (alkane)	
1378	C-H bending (alkane)	
~530	S-S stretching	

Note: The S-S stretching vibration is typically weak and can be difficult to observe.

Experimental Protocol for ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a common sampling technique for obtaining the IR spectrum of liquid samples.

- Instrument Setup: An FTIR spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal) is used.
- Background Spectrum: A background spectrum of the clean, empty ATR crystal is recorded.
 This will be subtracted from the sample spectrum to remove any interference from the instrument and the surrounding environment.
- Sample Application: A small drop of neat methyl propyl disulfide is placed directly onto the ATR crystal, ensuring complete coverage of the crystal surface.[4][5]
- Data Acquisition: The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.[6]
 Multiple scans (e.g., 16-32) are co-added to improve the signal-to-noise ratio.
- Cleaning: After the measurement, the ATR crystal is cleaned with a suitable solvent (e.g., isopropanol or acetone) and a soft tissue.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern.



MS Data (Electron Ionization)

The mass spectrum of **methyl propyl disulfide** is characterized by a molecular ion peak and several fragment ions.

Table 4: Mass Spectrometry Data for Methyl Propyl Disulfide (Electron Ionization)

m/z	Relative Intensity (%)	Assignment
122	45	[M]+ (Molecular Ion)
80	100	[CH3CH2CH2S]+
47	60	[CH₃S] ⁺
43	55	[CH ₃ CH ₂ CH ₂] ⁺
41	40	[C₃H₅] ⁺

Experimental Protocol for GC-MS

Gas chromatography-mass spectrometry (GC-MS) is a suitable technique for the analysis of volatile compounds like **methyl propyl disulfide**.

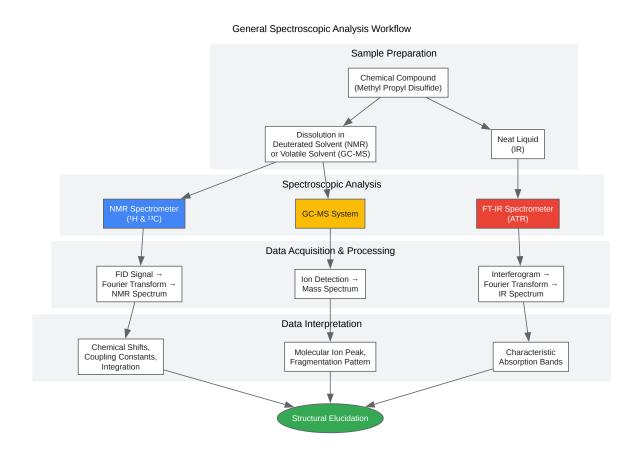
- Sample Preparation: A dilute solution of **methyl propyl disulfide** is prepared in a volatile organic solvent (e.g., dichloromethane or hexane).
- Gas Chromatography (GC) Conditions:
 - Injector: Split/splitless injector, with a split ratio of, for example, 10:1. The injector temperature is typically set to 250°C.[7]
 - \circ Column: A non-polar capillary column, such as a TG-5MS (30 m x 0.25 mm i.d., 0.25 μ m film thickness), is commonly used.[7]
 - Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[7]
 - Oven Temperature Program: An initial temperature of 50°C is held for a few minutes, followed by a temperature ramp (e.g., 3°C/min to 150°C, then 25°C/min to 250°C) to ensure good separation of the analyte from any impurities.[7]



- Mass Spectrometry (MS) Conditions:
 - Ionization Mode: Electron Ionization (EI) at a standard energy of 70 eV.
 - o Mass Analyzer: Quadrupole or ion trap.
 - Scan Range: A mass-to-charge ratio (m/z) range of approximately 40-500 amu is scanned.
 [7]
 - Ion Source Temperature: Typically maintained around 200-230°C.[7]

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **methyl propyl disulfide**.



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Caption: General workflow for spectroscopic analysis.

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